molecular formula C11H19NO B13303402 (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine

(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine

Cat. No.: B13303402
M. Wt: 181.27 g/mol
InChI Key: VEGUDDGUQKLKGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of butan-2-ylamine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[1-(furan-2-yl)ethyl]amine
  • (Butan-2-yl)[1-(5-methylthiophene-2-yl)ethyl]amine
  • (Butan-2-yl)[1-(5-methylpyrrole-2-yl)ethyl]amine

Uniqueness

(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine is unique due to the presence of the 5-methylfuran-2-yl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity compared to similar compounds .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]butan-2-amine

InChI

InChI=1S/C11H19NO/c1-5-8(2)12-10(4)11-7-6-9(3)13-11/h6-8,10,12H,5H2,1-4H3

InChI Key

VEGUDDGUQKLKGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(O1)C

Origin of Product

United States

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